molecular formula C16H18N2O2 B4712639 4-ETHOXY-3-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

4-ETHOXY-3-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

Cat. No.: B4712639
M. Wt: 270.33 g/mol
InChI Key: DWZPAWFQLAQAKR-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-N-[(pyridin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethoxy group, a methyl group, and a pyridin-3-ylmethyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-[(pyridin-3-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxy-3-methylbenzoic acid and pyridin-3-ylmethanamine.

    Amide Bond Formation: The carboxylic acid group of 4-ethoxy-3-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of pyridin-3-ylmethanamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves optimizing reaction parameters such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methyl-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-Ethoxy-3-methyl-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used to study its effects on cellular pathways and molecular targets in biological systems.

    Chemical Biology: It serves as a tool compound to investigate the mechanism of action of benzamide derivatives.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in a disease pathway, thereby reducing disease progression.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-pyridin-3-yl-benzamide: Similar structure with a methoxy group instead of an ethoxy group.

    2,3-Dimethoxybenzamide: Contains two methoxy groups on the benzamide core.

    3-Acetoxy-2-methylbenzamide: Contains an acetoxy group and a methyl group on the benzamide core.

Uniqueness

4-Ethoxy-3-methyl-N-[(pyridin-3-yl)methyl]benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxy group and the pyridin-3-ylmethyl group provides distinct properties that may enhance its efficacy and selectivity in various applications.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-15-7-6-14(9-12(15)2)16(19)18-11-13-5-4-8-17-10-13/h4-10H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZPAWFQLAQAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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